Diethyl [1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate is a complex organic compound that features a benzodioxole moiety, a nitro group, and a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Nitration: The benzodioxole derivative is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrobenzodioxole with diethyl malonate under basic conditions, typically using sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, depending on the desired substitution.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
1,3-Diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole moiety can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitroethyl]propanedioate: Similar structure but with a different benzodioxole derivative.
1,3-Diethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-7-yl)-2-nitroethyl]propanedioate: Another structural isomer with a different substitution pattern on the benzodioxole ring.
Uniqueness
1,3-Diethyl 2-[1-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C17H21NO9 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
diethyl 2-[1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate |
InChI |
InChI=1S/C17H21NO9/c1-4-24-16(19)14(17(20)25-5-2)11(8-18(21)22)10-6-12(23-3)15-13(7-10)26-9-27-15/h6-7,11,14H,4-5,8-9H2,1-3H3 |
InChI Key |
YHEQTHXPNVITPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC2=C(C(=C1)OC)OCO2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.